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molecular formula C8H4ClNO3S B1531007 2-Oxo-2H-indole-5-sulfonyl chloride CAS No. 1174006-95-1

2-Oxo-2H-indole-5-sulfonyl chloride

Cat. No. B1531007
M. Wt: 229.64 g/mol
InChI Key: HDBSLSOMFHRIAJ-UHFFFAOYSA-N
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Patent
US08329682B2

Procedure details

1,3-Dihydro-indol-2-one 64a (13.3 g, 100 mmol) was added slowly with chlorosulfuric acid (26.6 ml, 400 mmol) in an ice-water bath. Upon completion of the addition, the reaction mixture was stirred for 1 hour in an ice-water bath, for another 1 hour at room temperature, and heated to 68° C. for 1 hour. The reaction mixture was cooled down to room temperature, added slowly with water (400 ml), stirred and yellow precipitates were formed. After standing for 1 hour at room temperature, the filter cake was washed with water (20 ml×4) and dried to obtain the title compound 5-chlorosulfonyl-indol-2-one 64b (15.0 g, yield 65%) as a yellow solid.
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
26.6 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[C:9]2[C:4](=[CH:5][CH:6]=[CH:7][CH:8]=2)[CH2:3][C:2]1=[O:10].[S:11]([Cl:15])(=O)(=[O:13])[OH:12]>O>[Cl:15][S:11]([C:6]1[CH:7]=[CH:8][C:9]2[C:4](=[CH:3][C:2](=[O:10])[N:1]=2)[CH:5]=1)(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
13.3 g
Type
reactant
Smiles
N1C(CC2=CC=CC=C12)=O
Name
Quantity
26.6 mL
Type
reactant
Smiles
S(O)(=O)(=O)Cl
Step Two
Name
Quantity
400 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for 1 hour in an ice-water bath, for another 1 hour at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Upon completion of the addition
TEMPERATURE
Type
TEMPERATURE
Details
heated to 68° C. for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
STIRRING
Type
STIRRING
Details
stirred
CUSTOM
Type
CUSTOM
Details
yellow precipitates
CUSTOM
Type
CUSTOM
Details
were formed
WAIT
Type
WAIT
Details
After standing for 1 hour at room temperature
Duration
1 h
WASH
Type
WASH
Details
the filter cake was washed with water (20 ml×4)
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClS(=O)(=O)C1=CC2=CC(N=C2C=C1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15 g
YIELD: PERCENTYIELD 65%
YIELD: CALCULATEDPERCENTYIELD 65.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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